5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Properties
IUPAC Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3S/c17-8-2-4-14(22(24)25)11(5-8)15(23)21-16-20-13(7-26-16)10-3-1-9(18)6-12(10)19/h1-7H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEOSWKYUVGTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromo-1-(2,4-dichlorophenyl)ethanone with thiourea under basic conditions.
Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position of the benzamide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide .
- **5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide .
Uniqueness
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
